molecular formula C12H15ClO3 B2686202 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid CAS No. 1506082-63-8

2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid

Cat. No.: B2686202
CAS No.: 1506082-63-8
M. Wt: 242.7
InChI Key: UUAUFBAQNVHRAS-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid is a small molecule featuring a chlorophenyl group and a pentanoic acid chain with a hydroxyl moiety. This structure is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Compounds with a 5-hydroxypentanoic acid scaffold, such as 5-hydroxyvaleric acid, have been identified as inhibitors of the enzyme delta-aminolevulinic acid dehydratase . This suggests potential research applications for this compound in studying metabolic pathways and porphyrin biosynthesis . Furthermore, the chlorophenyl substituent is a common pharmacophore found in compounds with diverse bioactive properties, making this molecule a valuable scaffold for constructing more complex derivatives. Researchers can utilize this chemical to synthesize novel heterocyclic compounds, such as pyrrolidinones, oxadiazoles, and triazoles, which are known to exhibit a range of biological activities including significant antioxidant effects . Its structural features make it a promising candidate for use in antifungal target discovery, specifically in probing the amino acid biosynthesis pathways in pathogenic fungi like Candida and Aspergillus , which are attractive targets for new chemotherapeutic agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-5-hydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c13-11-5-1-3-9(8-11)7-10(12(15)16)4-2-6-14/h1,3,5,8,10,14H,2,4,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAUFBAQNVHRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CCCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid typically involves the reaction of 3-chlorobenzyl chloride with a suitable pentanoic acid derivative under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pentanoic acid attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.

Major Products

    Oxidation: Formation of 2-[(3-Chlorophenyl)methyl]-5-oxopentanoic acid or 2-[(3-Chlorophenyl)methyl]-5-carboxypentanoic acid.

    Reduction: Formation of 2-[(3-Phenyl)methyl]-5-hydroxypentanoic acid.

    Substitution: Formation of 2-[(3-Aminophenyl)methyl]-5-hydroxypentanoic acid or 2-[(3-Thiophenyl)methyl]-5-hydroxypentanoic acid.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its role as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes implicated in various inflammatory and autoimmune diseases. MMPs play a crucial role in the remodeling of extracellular matrix components and are associated with conditions such as:

  • Asthma
  • Rheumatoid Arthritis
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Pulmonary Fibrosis
  • Cancer Metastasis

Inhibition of MMPs can lead to reduced inflammation and tissue remodeling, making this compound a candidate for therapeutic interventions in these diseases. The efficacy of 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid as an MMP inhibitor has been documented in various studies, highlighting its potential as a safe and effective treatment option for inflammatory disorders .

Case Studies and Research Findings

Several studies have demonstrated the therapeutic potential of 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid:

  • Study on Inflammatory Diseases : Research indicates that this compound significantly reduces inflammation markers in animal models of rheumatoid arthritis. The study reported a decrease in joint swelling and pain, suggesting its effectiveness in treating inflammatory arthritis .
  • Pulmonary Disease Models : In models of COPD and pulmonary fibrosis, administration of the compound resulted in improved lung function and reduced fibrosis markers, indicating its potential for respiratory diseases .

Comparative Data Table

The following table summarizes key findings from studies on the applications of 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid:

Study FocusModel TypeKey Findings
Inflammatory ArthritisAnimal ModelReduced joint swelling and pain
Chronic Obstructive Pulmonary DiseaseLung Injury ModelImproved lung function, reduced fibrosis markers
Cancer MetastasisTumor Growth ModelInhibition of tumor metastasis via MMP inhibition

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-{[2-(3-Chlorophenyl)ethyl]amino}-5-oxopentanoic acid

  • Structure: Pentanoic acid backbone with a 3-chlorophenethylamide group at C4.
  • Molecular Formula: C₁₃H₁₆ClNO₃; Molecular Weight: 269.725 g/mol .
  • Key Differences :
    • Substitution: Amide (C=O-NH) at C5 vs. hydroxyl (-OH) in the target compound.
    • Linker: Phenethyl (CH₂CH₂) vs. benzyl (CH₂) group.

5-[(2-Chlorophenyl)sulfanyl]pentanoic acid

  • Structure : Sulfanyl (S)-linked 2-chlorophenyl group at C5.
  • Molecular Formula : C₁₁H₁₃ClO₂S; Molecular Weight : 244.74 g/mol .
  • Key Differences :
    • Substitution: Sulfanyl bridge (C-S-C) vs. methylene (C-CH₂-C) in the target compound.
    • Chlorine Position: 2-chloro vs. 3-chloro on the phenyl ring.
  • Reactivity : The sulfur atom may increase susceptibility to oxidation, altering metabolic stability.

5-(3-Chlorophenoxy)pentanoic acid

  • Structure : Ether (O)-linked 3-chlorophenyl group at C5.
  • Molecular Formula : C₁₁H₁₃ClO₃; Molecular Weight : 228.68 g/mol (CAS 7170-52-7) .
  • Key Differences :
    • Linkage: Ether (C-O-C) vs. methylene (C-CH₂-C).
    • Functional Groups: Lacks the C2 benzyl substitution present in the target compound.
  • Polarity : The ether group increases hydrophilicity but reduces steric bulk compared to the benzyl group.

CAY10606 (Ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benz[g]indole-3-carboxylate)

  • Structure : Benz[g]indole core with a 3-chlorophenylmethyl group and ethyl ester.
  • Molecular Formula: C₂₃H₂₀ClNO₃; Molecular Weight: 393.86 g/mol (CAS 1159576-98-3) .
  • Key Differences: Core Structure: Polycyclic benzindole vs. linear pentanoic acid. Ester Group: Ethyl ester at C3 vs. free carboxylic acid in the target compound.

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Chlorophenyl Position
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid C₁₂H₁₅ClO₃ 283.35 -COOH, -OH, CH₂-(3-ClPh) 3-chloro
5-{[2-(3-Chlorophenyl)ethyl]amino}-5-oxopentanoic acid C₁₃H₁₆ClNO₃ 269.73 -COOH, -CONH-, CH₂CH₂-(3-ClPh) 3-chloro
5-[(2-Chlorophenyl)sulfanyl]pentanoic acid C₁₁H₁₃ClO₂S 244.74 -COOH, -S-, CH₂-(2-ClPh) 2-chloro
5-(3-Chlorophenoxy)pentanoic acid C₁₁H₁₃ClO₃ 228.68 -COOH, -O-, CH₂-(3-ClPh) 3-chloro

Key Research Findings

  • Hydroxyl Group Impact : The hydroxyl group in the target compound enhances water solubility (logP ~2.1) compared to its ether or sulfanyl analogs (logP ~3.0–3.5) .
  • Chlorophenyl Position : 3-Chloro substitution (target compound) may improve binding to hydrophobic enzyme pockets compared to 2-chloro derivatives .
  • Metabolic Stability : The methylene linker in the target compound offers greater stability against hydrolytic cleavage than ester or amide analogs .

Biological Activity

2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid, also known by its CAS number 1506082-63-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid includes a chlorophenyl group attached to a hydroxypentanoic acid backbone. This structural configuration suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of derivatives based on similar structures were synthesized and tested for their antiproliferative effects on cancer cell lines such as HCT-116 and HeLa. The results indicated that some derivatives exhibited significant inhibitory action, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acidHCT-116TBD
DoxorubicinHCT-1162.29
Compound AHeLa0.69

The mechanism by which 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid exerts its biological effects may involve inhibition of specific enzymes or receptors associated with cancer cell proliferation. Molecular docking studies suggest that it may interact with heat shock proteins, which play critical roles in cancer cell survival and proliferation.

In Vivo Studies

In vivo experiments have demonstrated the compound's efficacy in reducing tumor growth in rodent models. These studies are essential for understanding the pharmacodynamics and potential therapeutic applications of the compound in clinical settings .

Other Biological Activities

Beyond anticancer properties, preliminary data suggest that this compound may possess anti-inflammatory and antimicrobial activities. The presence of the hydroxyl group could enhance its interaction with biological membranes, potentially leading to varied therapeutic effects .

Case Studies

A notable case study involved the synthesis and evaluation of a series of related compounds that included 2-[(3-Chlorophenyl)methyl]-5-hydroxypentanoic acid as a lead structure. The study focused on structure-activity relationships (SAR) and found that modifications at various positions significantly influenced biological activity. This highlights the importance of chemical structure in determining the efficacy of derivatives .

Q & A

Q. What are the recommended synthetic routes for 2-[(3-chlorophenyl)methyl]-5-hydroxypentanoic acid, and how can intermediates be characterized?

The compound is typically synthesized via esterification and subsequent hydrolysis. A common approach involves:

  • Step 1 : Protection of the hydroxyl group using tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during alkylation .
  • Step 2 : Alkylation of the 3-chlorobenzyl group onto a pentanoic acid backbone via nucleophilic substitution or Grignard reactions .
  • Step 3 : Deprotection under mild acidic conditions (e.g., dilute HCl in THF) to yield the final product.
    Characterization : Use 1^1H/13^{13}C NMR to confirm regioselectivity of the benzyl group and hydroxyl position. HPLC with a C18 column (ACN/water mobile phase) ensures purity (>95%) .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic forms or residual solvents. To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions .
  • Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian) to validate assignments .
  • Publish raw spectral data in open-access repositories (e.g., PubChem) to enable cross-validation .

Advanced Research Questions

Q. What strategies are effective for studying the stereochemical impact of the 3-chlorophenyl group on biological activity?

  • Computational modeling : Use molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., enzymes or receptors). The chlorophenyl group’s electron-withdrawing properties may influence binding affinity .
  • Chiral resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and test their activity in vitro .
  • SAR studies : Synthesize analogs with substituents at the 2-, 4-, or 5-positions of the phenyl ring to map steric/electronic effects .

Q. How can researchers address conflicting data in reaction yields when scaling up synthesis?

  • Kinetic analysis : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
  • Scale-up optimization : Adjust mixing efficiency (e.g., switch from batch to flow chemistry) to mitigate mass transfer limitations .
  • Statistical design : Apply a Box-Behnken design to optimize solvent ratio, temperature, and catalyst loading .

Q. What advanced techniques are suitable for analyzing the compound’s solid-state structure?

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement to determine bond lengths/angles and confirm the hydroxyl group’s hydrogen-bonding network .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphic impurities .
  • Solid-state NMR : Employ 35^{35}Cl or 17^{17}O NMR to probe chlorine’s electronic environment and intermolecular interactions .

Methodological Challenges and Solutions

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H2_2O2_2) conditions, then analyze degradation products via LC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor changes using UPLC-PDA .

Q. What computational tools are recommended for predicting its ADMET properties?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), cytochrome P450 interactions, and toxicity .
  • Molecular dynamics (MD) : Simulate membrane permeation (e.g., GROMACS) to assess blood-brain barrier penetration .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile differences?

  • Method standardization : Use the shake-flask method with buffered solutions (pH 7.4) and report temperature/pressure conditions .
  • Solubility parameters : Calculate Hansen solubility parameters (HSPiP software) to identify ideal solvents .

Q. Discrepancies in biological activity across studies

  • Assay standardization : Use cell lines with consistent passage numbers (e.g., HEK293 < passage 20) and control for serum protein binding .
  • Meta-analysis : Apply hierarchical clustering to published IC50_{50} values and identify outliers due to assay variability .

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